Defined Mass Shift for Quantitative LC-MS/MS: d4 vs. Unlabeled and d5 Analogs
Cyclopropyl-2,2,3,3-d4-amine provides a +4.03 Da mass shift compared to unlabeled cyclopropylamine (C3H7N, MW 57.09), enabling clear chromatographic and mass spectrometric resolution [1]. While a +5 Da shift is achievable with Cyclopropyl-d5-amine (MW 62.12), studies demonstrate that higher degrees of deuteration can lead to significant chromatographic isotope effects, altering retention times and potentially causing quantification errors if not properly validated [2]. The specific d4 label is often a balanced choice, providing sufficient mass separation while minimizing these deuterium-induced shifts.
| Evidence Dimension | Molecular Weight (Mass Shift for MS) |
|---|---|
| Target Compound Data | 61.12 g/mol (+4.03 Da shift) |
| Comparator Or Baseline | Cyclopropylamine (unlabeled): 57.09 g/mol; Cyclopropyl-d5-amine: 62.12 g/mol (+5.05 Da shift) |
| Quantified Difference | +4.03 Da vs unlabeled; -1.00 Da vs d5 analog |
| Conditions | Calculated based on molecular formula (C3H3D4N) and atomic masses of H (1.008), D (2.014), C (12.011), N (14.007). |
Why This Matters
The +4 Da shift is a standard and effective mass difference for LC-MS/MS internal standards, avoiding the potential for ion suppression or cross-talk from the analyte's M+1 isotope peak, while the positional specificity provides an advantage over perdeuterated (d5/d7) alternatives which are more prone to altered chromatographic retention times [2].
- [1] PubChem. Cyclopropanamine (Compound Summary). View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
